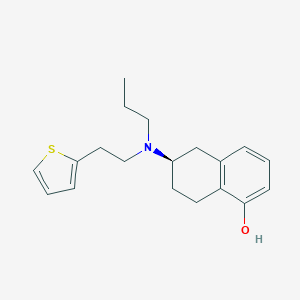

ent-Rotigotine

Vue d'ensemble

Description

Applications De Recherche Scientifique

N-0923 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Rotigotine, also known as “Racemic N 0437”, “1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-”, or “(Rac)-Rotigotine”, is a non-ergoline dopamine agonist . It primarily targets all five dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . These receptors play a crucial role in transmitting signals in the brain and are involved in many neurological processes, including motor control and mood regulation .

Mode of Action

Rotigotine works by mimicking the neurotransmitter dopamine, activating dopamine receptors in the body . This activation can compensate for the lack of dopamine seen in conditions like Parkinson’s disease, thereby alleviating symptoms .

Biochemical Pathways

It is known that dopamine plays a significant role in the basal ganglia’s motor areas, notably the caudate nucleus/putamen regions . By acting as a dopamine agonist, Rotigotine may enhance dopaminergic transmission in these areas, potentially improving motor control .

Pharmacokinetics

Rotigotine is delivered continuously through the skin (transdermal) using a silicone-based patch that is replaced every 24 hours . This method of administration avoids the first-pass effect after oral administration and enables continuous drug administration over 24 hours . The transdermal patch provides a slow and constant supply of the drug .

Result of Action

The activation of dopamine receptors by Rotigotine can lead to improved motor control and a reduction in the symptoms of conditions like Parkinson’s disease . Additionally, Rotigotine has been shown to possess antidepressant effects and may be useful in the treatment of depression .

Action Environment

The efficacy and stability of Rotigotine can be influenced by various environmental factors. For instance, the transdermal patch’s effectiveness can be affected by the skin’s condition at the application site. Furthermore, the drug’s stability may be influenced by storage conditions, such as temperature and humidity .

Analyse Biochimique

Biochemical Properties

“ent-Rotigotine” is an agonist at all 5 dopamine receptor subtypes (D1-D5), but it binds to the D3 receptor with the highest affinity . It is also an antagonist at α-2-adrenergic receptors and an agonist at the 5HT1A receptors . “this compound” also inhibits dopamine uptake and prolactin secretion .

Cellular Effects

“this compound” has been shown to effectively improve motor and overall functioning in clinical trials in patients with early Parkinson’s disease (PD) or advanced PD . It variously improved some non-motor symptoms of PD, in particular sleep disturbances .

Molecular Mechanism

“this compound” works by activating dopamine receptors in the body, mimicking the effect of the neurotransmitter dopamine . It stimulates post-synaptic dopaminergic neurons in a micromolar range, which is about 140 times more active than its dextrorotatory enantiomer .

Temporal Effects in Laboratory Settings

“this compound” has been shown to have a constant in vivo absorption after a minor time lag (2-3 h) in healthy subjects . On days 27 and 30 of a multiple-dose study in patients with Parkinson’s disease, absorption was constant during patch-on periods and resembled zero-order kinetics .

Metabolic Pathways

“this compound” is subject to a pronounced metabolism through several pathways, including various CYP enzymes like CYP 1A2, 2C9, 2C19, 2D6, 3A4, and conjugation . Elimination of metabolites occurs primarily renally (71%) and to a lesser extent via feces (23%) .

Transport and Distribution

“this compound” is administered once daily via a transdermal patch that delivers the drug over a 24-h period . This allows for a slow and constant supply of the drug over the course of 24 hours .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du N-0923 implique plusieurs étapes, en partant du dérivé naphtalène appropriéLe produit final est obtenu sous forme de sel chlorhydrate pour améliorer sa stabilité et sa solubilité .

Méthodes de production industrielle

La production industrielle du N-0923 implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final avec les spécifications souhaitées .

Analyse Des Réactions Chimiques

Types de réactions

Le N-0923 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier le groupe hydroxyle sur le cycle naphtalène.

Réduction : Les réactions de réduction peuvent affecter les doubles liaisons au sein du composé.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique, où différents substituants peuvent être introduits.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers électrophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures contrôlées et des solvants spécifiques .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle aromatique .

Applications de la recherche scientifique

Le N-0923 a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le N-0923 exerce ses effets en se liant aux récepteurs de la dopamine, en particulier au récepteur de la dopamine D3, avec une forte affinité. Il agit comme un agoniste complet à ces récepteurs, imitant les effets de la dopamine et conduisant à une augmentation de l'activité dopaminergique. En outre, il a une activité agoniste partielle au niveau du récepteur 5-HT1A et une activité antagoniste au niveau du récepteur α2B-adrénergique, ce qui contribue à son profil pharmacologique global .

Comparaison Avec Des Composés Similaires

Composés similaires

Pramipexole : Un autre agoniste de la dopamine non-ergot utilisé dans le traitement de la maladie de Parkinson.

Ropinirole : Un agoniste de la dopamine ayant des applications similaires dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos.

Apomorphine : Un agoniste de la dopamine utilisé pour le traitement aigu des épisodes « off » de la maladie de Parkinson.

Unicité

Le N-0923 est unique en raison de sa forte affinité pour le récepteur de la dopamine D3 et de sa capacité à être administré par voie transdermique, ce qui permet une libération continue du médicament sur 24 heures. Cette méthode d'administration améliore la compliance du patient et assure des niveaux plasmatiques stables du médicament .

Propriétés

Numéro CAS |

112835-48-0 |

|---|---|

Formule moléculaire |

C19H25NOS |

Poids moléculaire |

315.5 g/mol |

Nom IUPAC |

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol |

InChI |

InChI=1S/C19H25NOS/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21/h3-7,13,16,21H,2,8-12,14H2,1H3/t16-/m1/s1 |

Clé InChI |

KFQYTPMOWPVWEJ-MRXNPFEDSA-N |

SMILES |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |

SMILES isomérique |

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O |

SMILES canonique |

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O |

Synonymes |

(+)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol (+--)-5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)-1-naphthol 1-naphthalenol, 5,6,7,8-tetrahydro-6-(propyl(2-(2-thienyl)ethyl)amino)- 2-(N-n-propyl-N-2-thienylethylamino)-5-hydroxytetralin N 0437 N 0437, (+-)-isomer N 0437, (-)-isomer N 0437, (R)-isomer N 0437, hydrochloride, (R)-isomer N 0437, hydrochloride, (S)-isomer N 0923 N 0924 N-0437 N-0923 N-0924 Neupro racemic N-0437 rotigotine rotigotine (+-)-form Rotigotine CDS rotigotine, (+)- rotigotine, (+--)- |

Origine du produit |

United States |

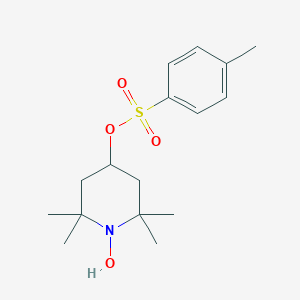

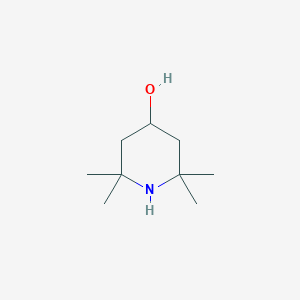

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

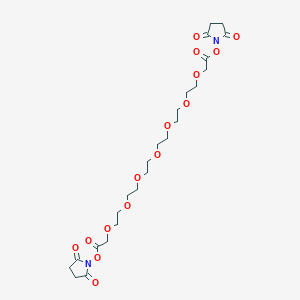

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.